Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate
Description
Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate is a purine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position, a chlorine substituent at the 6-position, and an ethyl acetate moiety linked via the 9-nitrogen (N9) of the purine ring . Synthesized via a Mitsunobu reaction using ethyl glycolate, triphenylphosphine (PPh₃), and diisopropylazodicarboxylate (DIAD), this compound is a key intermediate in medicinal chemistry, particularly for developing STAT3 inhibitors . Its Boc group enhances solubility and stability during synthetic processes, while the chloro and ethyl acetate groups influence reactivity and molecular recognition .
Properties
Molecular Formula |
C14H18ClN5O4 |
|---|---|
Molecular Weight |
355.78 g/mol |
IUPAC Name |
ethyl 2-[6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]purin-9-yl]acetate |
InChI |
InChI=1S/C14H18ClN5O4/c1-5-23-8(21)6-20-7-16-9-10(15)17-12(18-11(9)20)19-13(22)24-14(2,3)4/h7H,5-6H2,1-4H3,(H,17,18,19,22) |
InChI Key |
SLCYGHNGEORWMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate typically involves multiple steps. One common approach is to start with the purine base, which is then chlorinated to introduce the chloro group at the 6-position. The amino group is protected using the tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps. The final step involves esterification to introduce the ethyl ester functionality .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid in organic solvents.
Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous solutions.
Major Products Formed
Substitution: Products with different substituents replacing the chloro group.
Deprotection: The free amine derivative.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate is a chemical compound with a purine base, a Boc-protected amino group, and an ethyl ester functionality. It is used in scientific research as an intermediate in synthesizing more complex molecules and is studied for potential interactions with biological macromolecules. It is also investigated as a precursor in developing pharmaceutical agents and utilized in producing specialized chemicals and materials.
Chemical Properties
Synthesis
The synthesis of this compound typically involves multiple steps. A common approach is to start with the purine base, which is then chlorinated to introduce the chloro group at the 6-position. The amino group is protected using the tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps. The final step involves esterification to introduce the ethyl ester functionality. Industrial production methods for this compound likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Potential Reactions
This compound can undergo various chemical reactions:
- Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
- Reagents and Conditions: Nucleophiles like amines or thiols can be used in the presence of a base.
- Major Products: Products with different substituents replacing the chloro group.
- Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid.
- Reagents and Conditions: Trifluoroacetic acid or hydrochloric acid in organic solvents.
- Major Products: The free amine derivative.
- Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
- Reagents and Conditions: Sodium hydroxide or hydrochloric acid in aqueous solutions.
- Major Products: The corresponding carboxylic acid.
Applications
- Chemistry: It serves as an intermediate in synthesizing more complex molecules.
- Biology: It is studied for its potential interactions with biological macromolecules.
- Medicine: It is investigated for its potential as a precursor in developing pharmaceutical agents.
- Industry: It is utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, which can be removed to reveal the active amine functionality, allowing the compound to engage in further chemical or biological interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Purine Ring
Ethyl 2-(2-((tert-butoxycarbonyl)(3-cyclohexylbenzyl)amino)-6-chloro-9H-purin-9-yl)acetate
- Structure: Features a 3-cyclohexylbenzyl group attached to the Boc-protected amino group at the 2-position.
- Synthesis : Produced via alkylation of purine intermediates, yielding a white solid (74% yield, m.p. 66–71°C) .
- Key Difference: The bulky cyclohexylbenzyl group may enhance lipophilicity and alter binding kinetics compared to the unsubstituted Boc-amino group in the parent compound.
2-((6-Chloro-9H-purin-9-yl)methoxy)ethyl Acetate (5a)
- Structure : Contains a methoxyethyl acetate group at N7.
- Properties: Higher melting point (96–98°C) and yield (94%) compared to the Boc-amino variant, likely due to reduced steric hindrance .
- Application : Demonstrates the impact of ether linkages on thermal stability and crystallinity.
6-Chloro Famciclovir (5c)
Functional Group Modifications
Biological Activity
Introduction
Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate (CAS Number: 1236151-75-9) is a purine derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by the presence of a Boc (tert-butyloxycarbonyl) group, which is commonly used to protect amino groups during chemical synthesis. The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly in the context of medicinal chemistry.
Chemical Properties
- Molecular Formula : C14H18ClN5O4
- Molecular Weight : 355.78 g/mol
- Structure : The compound features a chloro-substituted purine ring, which is significant for its biological activity.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Antiviral Activity
-
Antitumor Properties
- Preliminary studies suggest that derivatives of purine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated IC50 values in the micromolar range against breast cancer cell lines, indicating potential for further development as anticancer agents .
-
Mechanism of Action
- The mechanism by which this compound exerts its effects may involve the inhibition of viral replication and modulation of cellular pathways associated with cancer cell proliferation. The presence of the chloro group and the Boc-protected amino group may influence binding affinity to biological targets.
Case Studies
- Antiviral Efficacy Study
- Cytotoxicity Assessment
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H18ClN5O4 |
| Molecular Weight | 355.78 g/mol |
| CAS Number | 1236151-75-9 |
| Antiviral Activity | Moderate against HSV |
| Cytotoxicity IC50 (MCF-7) | ~102 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
